molecular formula C19H19F3N2OS B11706047 2-(diethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone

2-(diethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone

Cat. No.: B11706047
M. Wt: 380.4 g/mol
InChI Key: TVDDTARAMCNXMY-UHFFFAOYSA-N
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Description

2-(diethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone is a complex organic compound that features a trifluoromethyl group and a phenothiazine core

Preparation Methods

The synthesis of 2-(diethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone typically involves multiple steps, starting with the preparation of the phenothiazine core. The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The diethylamino group is then added through a nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(diethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(diethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with specific proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other trifluoromethyl ketones and phenothiazine derivatives. Compared to these, 2-(diethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone is unique due to its combination of a trifluoromethyl group and a phenothiazine core, which imparts distinct chemical and biological properties. Other similar compounds include 2-(diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid and various trifluoromethylated phenothiazines .

Properties

Molecular Formula

C19H19F3N2OS

Molecular Weight

380.4 g/mol

IUPAC Name

2-(diethylamino)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone

InChI

InChI=1S/C19H19F3N2OS/c1-3-23(4-2)12-18(25)24-14-7-5-6-8-16(14)26-17-10-9-13(11-15(17)24)19(20,21)22/h5-11H,3-4,12H2,1-2H3

InChI Key

TVDDTARAMCNXMY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F

Origin of Product

United States

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